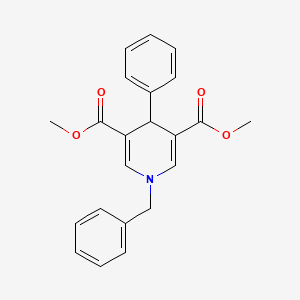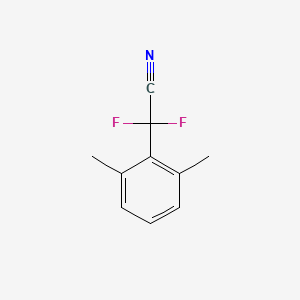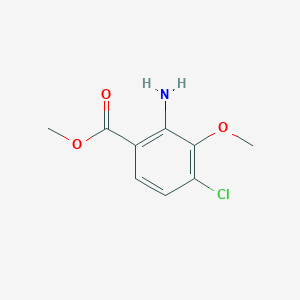
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
准备方法
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Synthetic Route:
- Dissolve 3-chloro-2-methylaniline in dichloromethane.
- Add 4-fluorophenyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
化学反应分析
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction may yield amines or other reduced derivatives.
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学研究应用
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea has several scientific research applications:
Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine:
- In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry:
- The compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate biological processes makes it a valuable research tool.
相似化合物的比较
- 1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea
- 1-(3-Methylphenyl)-3-(4-fluorophenyl)thiourea
- 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea
Uniqueness:
- The presence of both chloro and fluoro substituents in 1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea provides unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a subject of interest in various research fields.
属性
分子式 |
C14H12ClFN2S |
|---|---|
分子量 |
294.8 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C14H12ClFN2S/c1-9-12(15)3-2-4-13(9)18-14(19)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H2,17,18,19) |
InChI 键 |
PUCIVFDQOOVFIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)

![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)


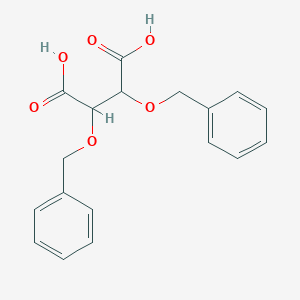
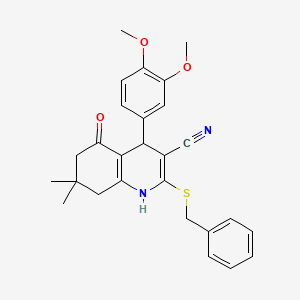
![4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B12454821.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B12454822.png)
![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
